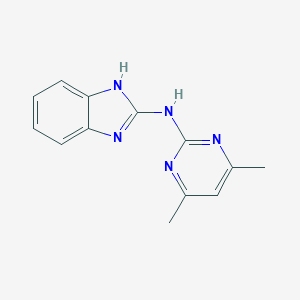

1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)-

Description

The compound "1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)-" is a heterocyclic compound that features a benzimidazole ring fused with a pyrimidine ring. This structure is significant in medicinal chemistry due to its potential biological activities and its presence in various pharmacologically active compounds .

Synthesis Analysis

The synthesis of related benzimidazole-pyrimidine derivatives has been reported through various methods. For instance, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate leads to the efficient synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one derivatives in excellent yield . Another approach involves the reaction of 2-aminobenzimidazole with dimethyl acetylenedicarboxylate, yielding methyl 1,2-dihydro-2-oxo-pyrimido[1,2-a]benzimidazole-4-carboxylate, which can be further modified . These methods demonstrate the versatility of synthetic routes available for constructing the benzimidazole-pyrimidine scaffold.

Molecular Structure Analysis

The molecular structure of benzimidazole-pyrimidine derivatives has been characterized using various spectroscopic techniques, including UV-vis, FT-IR, and 1H NMR, as well as single-crystal X-ray diffraction . The crystal structure analysis reveals that these compounds often exhibit intramolecular hydrogen bonding, contributing to their stability and conformation . Density functional theory (DFT) calculations further provide insights into the electronic structure, charge distribution, and chemical reactivity of these molecules .

Chemical Reactions Analysis

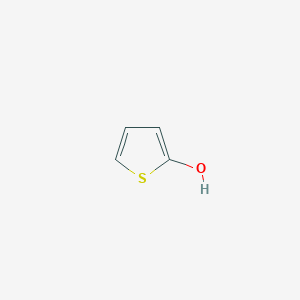

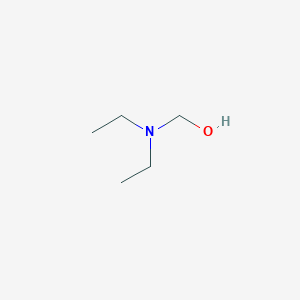

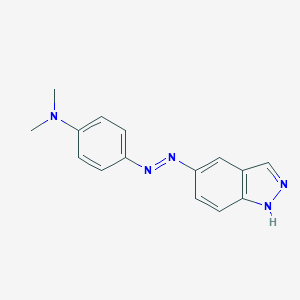

Benzimidazole-pyrimidine derivatives participate in a range of chemical reactions. For example, they can be used to synthesize novel azo dyes by linking various aniline derivatives to the core structure . Additionally, they can undergo modifications such as methylation, hydrogenation, and reactions with amines or alcohols to yield a variety of functionalized products . These reactions are crucial for the development of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole-pyrimidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups affects their absorption properties . Theoretical studies, including DFT calculations, provide valuable information on the thermodynamic properties, HOMO-LUMO energy levels, and molecular electrostatic potential, which are important for understanding the reactivity and stability of these compounds . The antibacterial and anticancer activities of some derivatives have been evaluated, demonstrating the significance of this scaffold in drug discovery .

Scientific Research Applications

Synthesis and Biological Activity

A series of derivatives involving 1H-benzimidazol-2-yl groups have been synthesized for their potential biological activities. For instance, compounds synthesized by reacting substituted cyanopyridine derivatives showed mild to moderate antibacterial and antioxidant activities (Maheswaran et al., 2012). Similarly, the cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides under microwave irradiation produced compounds with notable insecticidal and antimicrobial potential (Deohate & Palaspagar, 2020).

Anti-inflammatory Applications

Compounds synthesized from 2-guanidinobenzimidazole with anti-inflammatory properties were identified, demonstrating significant activity against carrageenan-induced paw edema in albino rats, comparable to standard anti-inflammatory drugs (Prajapat & Talesara, 2016).

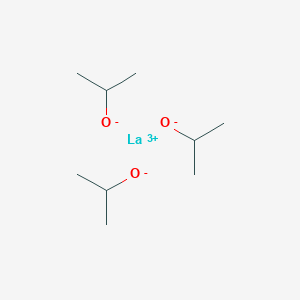

Catalytic Synthesis and Applications

Research into the catalytic synthesis of benzoimidazo[1,2-c]pyrimidin-1-amines and their analogs has explored the utility of these compounds in moderate to good yields, highlighting the role of copper-catalyzed C–N coupling and cyclization processes (Dao et al., 2017).

Antimicrobial Activity

Several studies have synthesized benzimidazolyl derivatives with evaluated in vitro antimicrobial activity, demonstrating effectiveness against various bacterial and fungal strains, which underscores the potential of these compounds in developing new antimicrobial agents (Yadav et al., 2009).

Anticancer and Antifungal Effects

Novel complexes containing benzimidazole ligands have been synthesized, showing potential as anticancer compounds with structures elucidated using various physico-chemical techniques. These complexes demonstrated activity against several cancer cell lines comparable to cis-platin, alongside antibacterial activity (Ghani & Mansour, 2011).

properties

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5/c1-8-7-9(2)15-12(14-8)18-13-16-10-5-3-4-6-11(10)17-13/h3-7H,1-2H3,(H2,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAVBFULRWYABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172764 | |

| Record name | 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- | |

CAS RN |

19206-90-7 | |

| Record name | 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019206907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC57514 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.